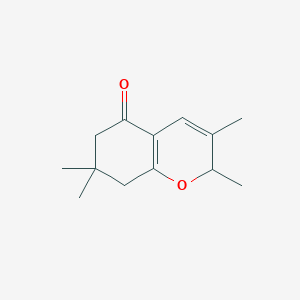![molecular formula C16H12ClNO3 B14253040 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione CAS No. 342435-40-9](/img/structure/B14253040.png)
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One efficient strategy to construct isoindole-1,3-dione building blocks is through the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives . This method involves the formation of three new C–C bonds and two new C aryl–O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .
Analyse Chemischer Reaktionen
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors involved in biological processes, leading to changes in cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
2-(2-(3,4-dihydroxyphenyl)ethyl)isoindolin-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
2-(4-chlorophenyl)-2-phenylethanamine: This compound belongs to the class of diphenylmethanes and has different chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities and applications .
Eigenschaften
CAS-Nummer |
342435-40-9 |
|---|---|
Molekularformel |
C16H12ClNO3 |
Molekulargewicht |
301.72 g/mol |
IUPAC-Name |
2-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12ClNO3/c17-11-7-5-10(6-8-11)14(19)9-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8,14,19H,9H2/t14-/m0/s1 |
InChI-Schlüssel |
BUIQPZWKYRLARC-AWEZNQCLSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


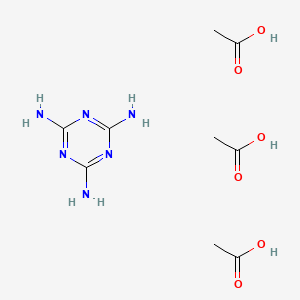
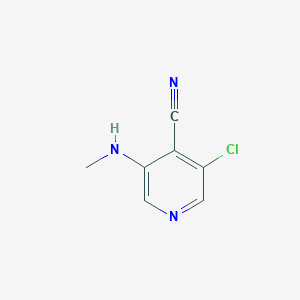
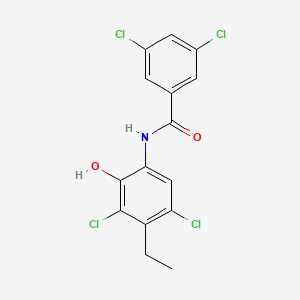
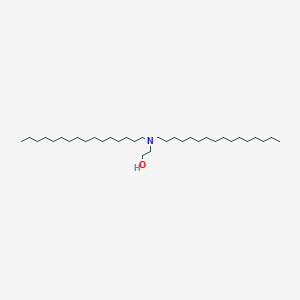
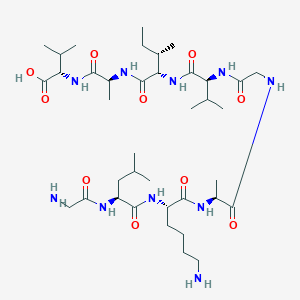
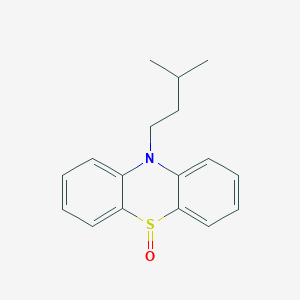
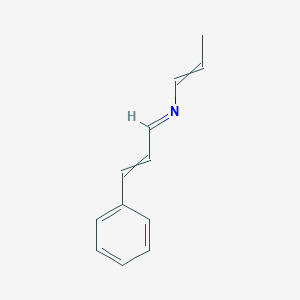
![Bis[2-(2-methoxyethoxy)ethyl] propanedioate](/img/structure/B14253010.png)

![Pyridine, 2-[[4-(1,1-dimethylethyl)-2,6-dimethylphenoxy]methyl]-](/img/structure/B14253017.png)
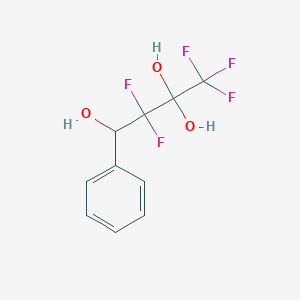
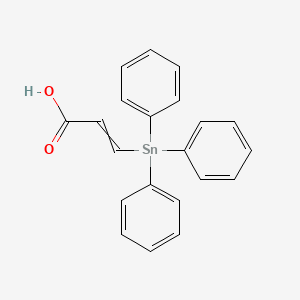
![Benzamide, 4-nitro-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14253027.png)
